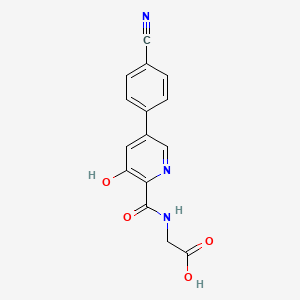

PHD2-IN-3

Description

Properties

Molecular Formula |

C15H11N3O4 |

|---|---|

Molecular Weight |

297.26 g/mol |

IUPAC Name |

2-[[5-(4-cyanophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetic acid |

InChI |

InChI=1S/C15H11N3O4/c16-6-9-1-3-10(4-2-9)11-5-12(19)14(17-7-11)15(22)18-8-13(20)21/h1-5,7,19H,8H2,(H,18,22)(H,20,21) |

InChI Key |

FUWDGRQRRUDDDA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC(=C(N=C2)C(=O)NCC(=O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

HIF1α inhibitor-1; HIF 1α inhibitor 1; HIF-1α inhibitor-1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on PHD2 Inhibition and HIF-1α Stabilization

To Researchers, Scientists, and Drug Development Professionals,

This technical guide provides a comprehensive overview of the inhibition of Prolyl Hydroxylase Domain 2 (PHD2) as a therapeutic strategy to stabilize Hypoxia-Inducible Factor-1α (HIF-1α). While the initial request specified the inhibitor "PHD2-IN-3," an extensive search of scientific literature and chemical databases did not yield any public information on a compound with this designation. Therefore, to fulfill the core requirements of this guide, we will focus on a well-characterized and widely studied PHD2 inhibitor, IOX2 , as a representative example. The principles, pathways, and experimental methodologies described herein are broadly applicable to the study of other PHD2 inhibitors.

Introduction to the HIF-1α Pathway and PHD2

Hypoxia-Inducible Factor-1 (HIF-1) is a heterodimeric transcription factor crucial for the cellular response to low oxygen levels (hypoxia)[1][2]. It is composed of an oxygen-sensitive α subunit (HIF-1α) and a constitutively expressed β subunit (HIF-1β)[1]. Under normal oxygen conditions (normoxia), HIF-1α is continuously synthesized but rapidly degraded. This degradation is primarily mediated by a family of prolyl hydroxylase domain (PHD) enzymes, with PHD2 being the most critical isoform for this process in normoxia[3][4].

PHD2 is an oxygen sensor that utilizes O₂, Fe(II), and α-ketoglutarate as co-substrates to hydroxylate specific proline residues on HIF-1α[4]. This hydroxylation event creates a recognition site for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which then polyubiquitinates HIF-1α, targeting it for proteasomal degradation[2]. In hypoxic conditions, the lack of molecular oxygen as a substrate limits PHD2 activity. This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes[2][5]. This transcriptional activation upregulates genes involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival, allowing cells to adapt to the low oxygen environment[1][5].

Inhibition of PHD2 with small molecules mimics a hypoxic state by preventing HIF-1α hydroxylation, leading to its stabilization and the subsequent activation of downstream signaling pathways. This approach holds therapeutic potential for conditions such as anemia, ischemia, and inflammatory diseases[4][6].

Quantitative Data for the PHD2 Inhibitor IOX2

IOX2 is a potent and selective inhibitor of PHD enzymes. The following table summarizes key quantitative data for IOX2 from published studies.

| Parameter | Value | Assay Conditions | Reference |

| IC50 vs PHD2 | 22 nM | In vitro enzyme assay | [4] |

| Cellular HIF-1α Stabilization | Effective at low micromolar concentrations | Cell-based assays (e.g., Western Blot, ELISA) | [4] |

Signaling Pathways

The signaling cascade leading to HIF-1α stabilization through PHD2 inhibition is a critical process in cellular oxygen sensing. Below is a diagram illustrating this pathway.

Caption: HIF-1α stabilization pathway under normoxia and with a PHD2 inhibitor.

Experimental Protocols

In Vitro PHD2 Inhibition Assay (AlphaScreen-based)

This protocol describes a homogenous, high-throughput assay to measure the inhibition of PHD2 activity.

Materials:

-

Recombinant human PHD2 enzyme

-

Biotinylated HIF-1α peptide substrate (containing the hydroxylation site)

-

AlphaLISA Acceptor beads conjugated to an anti-hydroxyproline antibody

-

Streptavidin-coated Donor beads

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1% BSA)

-

Fe(II) sulfate

-

L-ascorbic acid

-

2-Oxoglutarate (2-OG)

-

PHD2 inhibitor (e.g., IOX2)

-

384-well white ProxiPlates

Procedure:

-

Prepare a reaction mixture containing PHD2 enzyme, Fe(II) sulfate, and L-ascorbic acid in the assay buffer.

-

Add the PHD2 inhibitor at various concentrations to the wells of the 384-well plate.

-

Add the enzyme mixture to the wells containing the inhibitor and incubate for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding a substrate mixture containing the biotinylated HIF-1α peptide and 2-OG.

-

Incubate for the desired reaction time (e.g., 10 minutes) at room temperature.

-

Stop the reaction by adding a solution containing EDTA and the AlphaLISA Acceptor beads.

-

Add the Streptavidin-coated Donor beads.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes).

-

Read the plate on an AlphaScreen-compatible plate reader.

Data Analysis: The AlphaScreen signal is inversely proportional to the PHD2 activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for an AlphaScreen-based PHD2 inhibition assay.

Cell-Based HIF-1α Stabilization Assay (Western Blot)

This protocol details the detection of HIF-1α stabilization in cells treated with a PHD2 inhibitor using Western blotting.

Materials:

-

Cell line (e.g., HeLa, HEK293)

-

Cell culture medium and supplements

-

PHD2 inhibitor (e.g., IOX2)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-HIF-1α and anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PHD2 inhibitor for a specified time (e.g., 4-8 hours). Include a vehicle-treated control.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

-

Data Analysis: Quantify the band intensities for HIF-1α and the loading control. Normalize the HIF-1α signal to the loading control to determine the relative increase in HIF-1α stabilization upon inhibitor treatment.

Caption: Workflow for Western blot analysis of HIF-1α stabilization.

Conclusion

The inhibition of PHD2 presents a promising therapeutic avenue for diseases where the upregulation of the HIF-1α pathway is beneficial. This guide has outlined the core principles of PHD2-mediated HIF-1α regulation and provided detailed methodologies for assessing the efficacy of PHD2 inhibitors like IOX2. The experimental protocols and pathway diagrams serve as a foundational resource for researchers and drug development professionals working in this exciting field. While "this compound" remains an uncharacterized compound, the approaches detailed here can be readily adapted to investigate any novel PHD2 inhibitor.

References

- 1. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]

- 2. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]

- 3. Cellular oxygen sensing: Crystal structure of hypoxia-inducible factor prolyl hydroxylase (PHD2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. docs.abcam.com [docs.abcam.com]

- 6. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]

PHD2-IN-3: A Technical Overview for Anemia Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prolyl hydroxylase domain 2 (PHD2) inhibitors have emerged as a promising therapeutic strategy for the treatment of anemia, particularly in the context of chronic kidney disease. By stabilizing Hypoxia-Inducible Factor (HIF), these agents stimulate endogenous erythropoietin (EPO) production and improve iron metabolism. This technical guide provides an in-depth overview of PHD2-IN-3, a notable PHD2 inhibitor, for researchers and professionals in drug development. While detailed biological data for this compound is not extensively available in the public domain, this document outlines its chemical properties, the established mechanism of action for its class, and representative experimental protocols for the evaluation of similar compounds in anemia research.

Introduction to this compound

This compound, also known as N-[[5-(4-cyanophenyl)-3-hydroxy-2-pyridinyl]carbonyl]glycine, has been identified as a potent inhibitor of PHD2. Its chemical structure is designed to interact with the active site of the PHD2 enzyme, thereby preventing the degradation of HIF-α subunits.

Chemical Properties of this compound:

| Property | Value |

| IUPAC Name | N-[[5-(4-cyanophenyl)-3-hydroxy-2-pyridinyl]carbonyl]glycine |

| Synonyms | This compound, Compound 2 |

| CAS Number | 1000025-14-8 |

| Molecular Formula | C15H11N3O4 |

| Molecular Weight | 297.27 g/mol |

Mechanism of Action: The PHD2-HIF-EPO Axis

Under normoxic conditions, PHD enzymes hydroxylate proline residues on HIF-α subunits, targeting them for ubiquitination and proteasomal degradation. PHD2 inhibitors, such as this compound, block this hydroxylation. This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and initiates the transcription of target genes, including erythropoietin (EPO). Increased EPO levels stimulate erythropoiesis in the bone marrow, leading to an increase in red blood cell production.

Caption: PHD2-HIF-EPO Signaling Pathway.

Preclinical and Clinical Landscape of PHD2 Inhibitors

While specific data for this compound is limited, several other PHD2 inhibitors have advanced through preclinical and clinical development, demonstrating the therapeutic potential of this class of drugs. Compounds such as Roxadustat, Daprodustat, and Vadadustat have undergone extensive testing.

Representative In Vitro Activity of PHD2 Inhibitors:

| Compound | Target | IC50 (nM) | Cell Line | Assay Type |

| Roxadustat | PHD2 | ~80 | HEK293 | HIF-1α accumulation |

| Daprodustat | PHD1, PHD2, PHD3 | ~30-50 | U2OS | HIF-1α stabilization |

| Vadadustat | PHD2 | ~500 | Hep3B | EPO production |

Note: The data presented in this table is for illustrative purposes and represents typical values for well-characterized PHD2 inhibitors.

Experimental Protocols for Anemia Research

The following are generalized protocols for evaluating the efficacy of PHD2 inhibitors in the context of anemia research. These methodologies can be adapted for the specific investigation of novel compounds like this compound.

In Vitro PHD2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the PHD2 enzyme.

Methodology:

-

Reagents: Recombinant human PHD2, a synthetic peptide substrate (e.g., a fragment of HIF-1α), α-ketoglutarate, ascorbate, and Fe(II).

-

Procedure:

-

The test compound is serially diluted and incubated with the PHD2 enzyme and the peptide substrate in the presence of co-factors.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The extent of peptide hydroxylation is measured, typically using methods such as time-resolved fluorescence resonance energy transfer (TR-FRET) or mass spectrometry.

-

-

Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular HIF-1α Stabilization Assay

Objective: To assess the ability of a test compound to stabilize HIF-1α in a cellular context.

Methodology:

-

Cell Line: A human cell line that expresses HIF-1α, such as human embryonic kidney (HEK293) or human osteosarcoma (U2OS) cells.

-

Procedure:

-

Cells are treated with various concentrations of the test compound for a defined period.

-

Cell lysates are prepared, and the levels of HIF-1α are quantified using an enzyme-linked immunosorbent assay (ELISA) or Western blotting.

-

-

Data Analysis: The half-maximal effective concentration (EC50) for HIF-1α stabilization is determined from the dose-response curve.

In Vivo Anemia Model

Objective: To evaluate the efficacy of a test compound in a preclinical animal model of anemia.

Methodology:

-

Animal Model: A common model is the 5/6 nephrectomy model in rodents, which mimics the anemia associated with chronic kidney disease.

-

Procedure:

-

Animals are randomized into vehicle control and treatment groups.

-

The test compound is administered orally at various dose levels for several weeks.

-

Blood samples are collected regularly to monitor hematological parameters, including hemoglobin, hematocrit, and red blood cell count.

-

Plasma EPO levels are also measured.

-

-

Data Analysis: Statistical analysis is performed to compare the hematological parameters and EPO levels between the treatment and control groups.

Caption: Experimental Workflow for PHD2 Inhibitor Evaluation.

Future Directions and Conclusion

PHD2 inhibitors represent a significant advancement in the management of anemia. While the publicly available data on this compound is currently limited to its synthesis and identification as a PHD2 inhibitor, the established mechanism of action for this class of compounds provides a strong rationale for its further investigation. The experimental protocols outlined in this guide offer a framework for the comprehensive evaluation of this compound and other novel PHD2 inhibitors. Further preclinical studies are warranted to fully characterize the therapeutic potential of this compound for the treatment of anemia.

An In-depth Technical Guide to the Biological Effects of PHD2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prolyl hydroxylase domain-containing protein 2 (PHD2) is a critical oxygen sensor in human cells, playing a pivotal role in the regulation of the hypoxia-inducible factor (HIF) pathway. Inhibition of PHD2 mimics a hypoxic state, leading to the stabilization and activation of HIF-α subunits. This activation triggers a cascade of downstream events with significant therapeutic potential across a range of diseases, including anemia, ischemic disorders, and certain cancers. This technical guide provides a comprehensive overview of the core biological effects of PHD2 inhibition, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of PHD2 Inhibition: The HIF-1α Signaling Pathway

Under normal oxygen conditions (normoxia), PHD2 utilizes molecular oxygen to hydroxylate specific proline residues on HIF-α subunits. This post-translational modification marks HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. PHD2 inhibitors are small molecules that competitively bind to the active site of PHD2, preventing the hydroxylation of HIF-α even in the presence of oxygen. This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β (also known as ARNT), and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation drives the expression of numerous genes involved in critical cellular processes.

Figure 1: PHD2-HIF-1α signaling pathway under normoxia and with PHD2 inhibition.

Key Biological Effects of PHD2 Inhibition

The stabilization of HIF-1α through PHD2 inhibition results in a range of physiological responses. The most well-characterized of these include erythropoiesis, angiogenesis, and metabolic reprogramming.

Erythropoiesis

PHD2 inhibition is a potent inducer of erythropoiesis, primarily through the upregulation of erythropoietin (EPO), a key hormone responsible for red blood cell production. This has led to the development and approval of several PHD2 inhibitors for the treatment of anemia, particularly in patients with chronic kidney disease (CKD).

| Parameter | PHD2 Inhibitor | Fold Change/Increase | Cell/Animal Model | Reference |

| Plasma EPO Levels | FG-2216 | 30.8-fold increase | Hemodialysis patients | [1] |

| Compound 2 | Elevation | C57BL/6 mice | [2] | |

| Hemoglobin Levels | Daprodustat | ~0.6-0.7 g/dL increase | Chronic kidney disease patients | [3] |

| EPO mRNA Levels | Hypoxia (Anoxia) | 238.3-fold increase | Kelly neuroblastoma cells | [4] |

Angiogenesis

PHD2 inhibition promotes angiogenesis, the formation of new blood vessels, by increasing the expression of pro-angiogenic factors such as vascular endothelial growth factor (VEGF). This effect has therapeutic potential in ischemic diseases where enhanced blood flow is beneficial.

| Parameter | Method of PHD2 Inhibition | Quantitative Change | Experimental Model | Reference |

| Tumor Blood Vessels | PHD2 silencing (shRNA) | 3- to 4-fold increase | HCT116 tumor xenografts | [5] |

| Capillary Sprouting | DMOG (PHD inhibitor) | Dose-dependent increase | Mouse metatarsal culture | [6] |

| Tube Formation (in vitro) | Conditioned media from PHD2 knockdown cells | Formation of complex tube-like structures | HUVECs on Matrigel | [5] |

Metabolic Reprogramming

Inhibition of PHD2 shifts cellular metabolism towards a state resembling anaerobic glycolysis, even in the presence of oxygen. This includes increased glucose uptake and lactate production.

| Parameter | Method of PHD2 Inhibition | Quantitative Change | Cell/Animal Model | Reference |

| Lactate Production | Phd2-null | Increased | Mouse embryonic fibroblasts | [7] |

| Glucose Uptake | PHD2-deficient | Strongly induced | H1299 non-small cell lung cancer cells | [8] |

| Glycolytic Gene Expression (LDHA, HK2) | Engineered PHD2 variants | Reduced mRNA levels | - |

HIF-Independent Effects of PHD2

While the majority of the biological effects of PHD2 inhibition are mediated through HIF-1α stabilization, emerging evidence suggests that PHD2 can also have HIF-independent functions. These non-canonical pathways are an active area of research. For instance, some studies suggest that PHD2 may influence other signaling pathways, although the direct hydroxylation of non-HIF substrates by PHDs has been a subject of debate.

Figure 2: Overview of canonical (HIF-1α) and potential non-canonical targets of PHD2.

Experimental Protocols

Western Blot for HIF-1α Stabilization

This protocol is used to qualitatively and quantitatively assess the levels of HIF-1α protein in cell lysates following treatment with PHD2 inhibitors.

Figure 3: Experimental workflow for Western blot analysis of HIF-1α.

Detailed Methodology:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with PHD2 inhibitors for the specified duration.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

In Vitro Angiogenesis: Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix in response to angiogenic stimuli, which can be modulated by PHD2 inhibition.

Detailed Methodology:

-

Plate Coating: Coat wells of a 96-well plate with a basement membrane extract (e.g., Matrigel) and allow it to solidify at 37°C.

-

Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the gel in media containing the test compounds (PHD2 inhibitors) or conditioned media from cells treated with PHD2 inhibitors.

-

Incubation: Incubate the plate at 37°C in a humidified incubator for 4-18 hours.

-

Imaging: Visualize and capture images of the tube-like structures using a microscope.

-

Quantification: Analyze the images to quantify various parameters of angiogenesis, such as the number of nodes, number of meshes, and total tube length, using software like ImageJ with an angiogenesis analyzer plugin.

Erythropoietin (EPO) Measurement: ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive and quantitative method to measure the concentration of EPO in biological samples such as serum, plasma, or cell culture supernatants.

Detailed Methodology:

-

Coating: Coat the wells of a 96-well plate with a capture antibody specific for EPO.

-

Blocking: Block the wells to prevent non-specific binding.

-

Sample/Standard Incubation: Add standards with known EPO concentrations and the unknown samples to the wells and incubate.

-

Detection Antibody Incubation: Add a biotinylated detection antibody that also binds to EPO.

-

Enzyme Conjugate Incubation: Add a streptavidin-HRP conjugate that will bind to the biotinylated detection antibody.

-

Substrate Addition: Add a chromogenic substrate (e.g., TMB) that will be converted by HRP to produce a colored product.

-

Stopping the Reaction: Stop the reaction with an acid solution.

-

Measurement: Measure the absorbance of each well at a specific wavelength using a microplate reader.

-

Calculation: Generate a standard curve from the absorbance values of the standards and use it to determine the concentration of EPO in the samples.

Conclusion

The inhibition of PHD2 presents a compelling therapeutic strategy with broad applications. By stabilizing HIF-1α, PHD2 inhibitors can effectively stimulate erythropoiesis, promote angiogenesis, and modulate cellular metabolism. The ongoing research into the HIF-independent effects of PHD2 may further expand its therapeutic utility. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working in this exciting and rapidly evolving field. As our understanding of the intricate roles of PHD2 continues to grow, so too will the opportunities for innovative therapeutic interventions.

References

- 1. Time-dependent inhibition of PHD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of prolyl hydroxylase 2 inhibitors with new chemical scaffolds as in vivo active erythropoietin inducers through a combined virtual screening strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanistic and Clinical Comparison of the Erythropoietic Effects of SGLT2 Inhibitors and Prolyl Hydroxylase Inhibitors in Patients with Chronic Kidney Disease and Renal Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PHD2 in tumour angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prolyl Hydroxylase Inhibitors Increase Neoangiogenesis and Callus Formation following Femur Fracture in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Prolyl hydroxylase domain enzyme PHD2 inhibits proliferation and metabolism in non-small cell lung cancer cells in HIF-dependent and HIF-independent manners - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gas tunnel engineering of prolyl hydroxylase reprograms hypoxia signaling in cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PHD2-IN-3 in Erythropoiesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prolyl hydroxylase domain 2 (PHD2) is a critical negative regulator of erythropoiesis. As a key oxygen sensor, PHD2 modulates the stability of hypoxia-inducible factors (HIFs), which in turn control the transcription of erythropoietin (EPO), the primary hormone responsible for red blood cell production. Inhibition of PHD2 presents a promising therapeutic strategy for the treatment of anemia, particularly in the context of chronic kidney disease. This technical guide provides an in-depth overview of the role of PHD2 inhibitors, with a focus on the investigational compound PHD2-IN-3, in the stimulation of erythropoiesis. We will explore the underlying signaling pathways, present quantitative data for representative PHD2 inhibitors, and detail relevant experimental protocols.

Introduction to PHD2 and Erythropoiesis

Erythropoiesis, the process of red blood cell production, is tightly regulated to ensure adequate oxygen delivery to tissues. The primary hormonal regulator of this process is erythropoietin (EPO), which is mainly produced by the kidneys in adults. The transcription of the EPO gene is controlled by the hypoxia-inducible factor (HIF) family of transcription factors.

Under normoxic (normal oxygen) conditions, the alpha subunit of HIF (HIF-α) is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, with PHD2 being the most important isoform for this regulation. This hydroxylation event marks HIF-α for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid degradation by the proteasome.

In hypoxic (low oxygen) conditions, the activity of PHDs is inhibited due to the lack of their co-substrate, molecular oxygen. This leads to the stabilization of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, including the EPO gene. This results in increased EPO production and subsequent stimulation of erythropoiesis.

PHD2 inhibitors, such as this compound, are small molecules that mimic the hypoxic state by inhibiting the enzymatic activity of PHD2. This leads to the stabilization of HIF-α and a subsequent increase in endogenous EPO production, offering a novel therapeutic approach for anemia.

The HIF-1α Signaling Pathway and PHD2 Inhibition

The signaling cascade initiated by PHD2 inhibition is a well-characterized pathway central to cellular oxygen sensing. The following diagram illustrates the key events in this pathway.

Quantitative Data for PHD2 Inhibitors

Table 1: In Vitro PHD2 Inhibitory Activity of Selected Compounds

| Compound | PHD2 IC50 (nM) | Selectivity Notes |

| IOX2 | 21 | >100-fold selective over JMJD2A, JMJD2C, JMJD2E, JMJD3, and FIH[1] |

| Vadadustat (AKB-6548) | 29 | Selective for PH2[1] |

| Enarodustat (JTZ-951) | 220 | -[1] |

| Molidustat (BAY 85-3934) | 280 | Pan-PHD inhibitor (PHD1 IC50: 480 nM, PHD3 IC50: 450 nM)[1] |

| MK-8617 | 1.0 | Pan-PHD inhibitor (PHD1 IC50: 1.0 nM, PHD3 IC50: 14 nM)[1] |

Table 2: Cellular Activity of Selected PHD2 Inhibitors

| Compound | Cell Line | Assay | EC50 (µM) |

| Enarodustat (JTZ-951) | Hep3B | EPO Release | 5.7[1] |

Experimental Protocols

The evaluation of PHD2 inhibitors like this compound involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy in stimulating erythropoiesis.

In Vitro PHD2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human PHD2.

Principle: The activity of PHD2 can be measured by various methods, including mass spectrometry-based assays that detect the hydroxylation of a HIF-1α peptide substrate or fluorescence polarization assays.

General Protocol (Mass Spectrometry-based):

-

Reagents and Materials:

-

Recombinant human PHD2 enzyme

-

HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL)

-

2-oxoglutarate (2-OG)

-

Fe(II) (e.g., (NH4)2Fe(SO4)2)

-

Ascorbate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Test compound (this compound) at various concentrations

-

Mass spectrometer (e.g., MALDI-TOF or LC-MS)

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, PHD2 enzyme, HIF-1α peptide, Fe(II), and ascorbate.

-

Add the test compound at a range of concentrations to the reaction mixture.

-

Initiate the reaction by adding 2-oxoglutarate.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.

-

Stop the reaction (e.g., by adding a quenching solution like formic acid).

-

Analyze the reaction mixture by mass spectrometry to quantify the ratio of hydroxylated to non-hydroxylated HIF-1α peptide.

-

Calculate the percent inhibition at each compound concentration and determine the IC50 value using a suitable curve-fitting software.

-

Cellular EPO Production Assay

Objective: To assess the ability of a test compound to induce the production and secretion of EPO from a human cell line.

Principle: Human hepatoma (Hep3B) or renal carcinoma (786-O) cells are known to produce EPO in response to hypoxia or HIF stabilization. The amount of secreted EPO can be quantified using an enzyme-linked immunosorbent assay (ELISA).

General Protocol:

-

Cell Culture:

-

Culture Hep3B or 786-O cells in appropriate media and conditions.

-

-

Compound Treatment:

-

Plate cells in multi-well plates and allow them to adhere.

-

Treat the cells with the test compound (this compound) at various concentrations for a specified period (e.g., 24-48 hours).

-

-

Sample Collection:

-

Collect the cell culture supernatant.

-

-

EPO Quantification:

-

Quantify the concentration of EPO in the supernatant using a commercially available human EPO ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the EPO concentration against the compound concentration and determine the EC50 value.

-

In Vivo Models of Erythropoiesis

Objective: To evaluate the in vivo efficacy of a PHD2 inhibitor in stimulating erythropoiesis in an animal model.

Principle: Administration of a PHD2 inhibitor to rodents (e.g., mice or rats) is expected to increase plasma EPO levels, leading to an increase in red blood cell parameters such as hemoglobin, hematocrit, and reticulocyte count.

General Protocol:

-

Animal Model:

-

Use healthy, adult male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).

-

-

Compound Administration:

-

Administer the test compound (this compound) via an appropriate route (e.g., oral gavage) at different dose levels.

-

Include a vehicle control group.

-

-

Blood Sampling:

-

Collect blood samples at various time points after compound administration (e.g., baseline, 6, 24, 48 hours for EPO levels; daily or weekly for hematological parameters).

-

-

EPO Measurement:

-

Measure plasma EPO levels using a species-specific ELISA kit.

-

-

Hematological Analysis:

-

Analyze blood samples for hemoglobin, hematocrit, red blood cell count, and reticulocyte count using an automated hematology analyzer.

-

-

Data Analysis:

-

Compare the changes in EPO and hematological parameters between the treated and control groups to assess the in vivo efficacy of the compound.

-

Logical Relationship of PHD2 Inhibition and Erythropoiesis

The mechanism by which this compound stimulates erythropoiesis follows a clear and logical progression of molecular and physiological events.

Conclusion

PHD2 inhibitors, including the investigational compound this compound, represent a promising class of therapeutics for the treatment of anemia. By targeting a key oxygen-sensing pathway, these agents can stimulate endogenous erythropoietin production, leading to an increase in red blood cell mass. The in-depth understanding of the HIF-PHD2 axis, coupled with robust in vitro and in vivo models for their evaluation, provides a solid foundation for the continued development of these novel therapies. Further research into the specific pharmacological properties of this compound will be crucial in defining its potential clinical utility.

References

An In-depth Technical Guide to PHD2 Inhibitor Pharmacology

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pharmacology of Prolyl Hydroxylase Domain 2 (PHD2) inhibitors, a class of drugs with significant therapeutic potential. We will delve into their mechanism of action, key signaling pathways, and the experimental methodologies used to characterize these compounds.

Core Mechanism of Action: Mimicking Hypoxia

Prolyl Hydroxylase Domain 2 (PHD2) is a critical enzyme in the cellular oxygen sensing pathway.[1][2] Under normal oxygen conditions (normoxia), PHD2 utilizes oxygen as a co-substrate to hydroxylate specific proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-α).[1][2] This hydroxylation event marks HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[2] This process ensures that HIF-α levels remain low in normoxic conditions.

During low oxygen conditions (hypoxia), the activity of PHD2 is inhibited due to the lack of its oxygen co-substrate. This leads to the stabilization and accumulation of HIF-α.[1] Stabilized HIF-α translocates to the nucleus, where it dimerizes with HIF-β (also known as ARNT) and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes.[3] This transcriptional activation leads to the expression of numerous genes involved in erythropoiesis, angiogenesis, glucose metabolism, and cell survival.[1]

PHD2 inhibitors are small molecules that competitively bind to the active site of PHD2, mimicking the hypoxic state even in the presence of normal oxygen levels.[1] By blocking the hydroxylation of HIF-α, these inhibitors prevent its degradation, leading to its stabilization and the subsequent activation of HIF-dependent gene expression.[1][2]

Key Signaling Pathway: The HIF-1α Cascade

The primary signaling pathway modulated by PHD2 inhibitors is the HIF-1α pathway. The following diagram illustrates the core mechanism of action.

Caption: PHD2-HIF-1α Signaling Pathway.

Quantitative Pharmacology of PHD2 Inhibitors

The potency and pharmacokinetic profiles of PHD2 inhibitors are crucial for their therapeutic efficacy and safety. The following tables summarize key quantitative data for several prominent PHD2 inhibitors that have been evaluated in clinical trials.

Table 1: In Vitro Potency of Selected PHD2 Inhibitors

| Compound | Target | IC50 (nM) | Assay Method | Reference |

| Roxadustat (FG-4592) | PHD2 | 27 | AlphaScreen | [1] |

| PHD2 | 450 | 2,4-DNPH α-KG Assay | [4] | |

| Vadadustat (AKB-6548) | PHD2 | 29 | AlphaScreen | [1] |

| PHD2 | 808 | 2,4-DNPH α-KG Assay | [4] | |

| Daprodustat (GSK1278863) | PHD2 | 67 | AlphaScreen | [1] |

| PHD2 | 1012 | 2,4-DNPH α-KG Assay | [4] | |

| Molidustat (BAY 85-3934) | PHD1 | 480 | Enzyme Activity | [2] |

| PHD2 | 280 | Enzyme Activity | [2] | |

| PHD3 | 450 | Enzyme Activity | [2] | |

| Enarodustat (JTZ-951) | PHD2 | 220 | Enzyme Activity | [2] |

| IOX2 | PHD2 | 21 | Enzyme Activity | [2] |

| IOX4 | PHD2 | 1.6 | Enzyme Activity | [2] |

IC50 values can vary depending on the specific assay conditions and should be compared with caution.

Table 2: Pharmacokinetic Parameters of Selected Oral PHD2 Inhibitors in Humans

| Compound | Tmax (h) | t1/2 (h) | Primary Metabolism | Reference |

| Roxadustat | 2-4 | 9.6-16 | CYP2C8, UGT1A9 | [5][6] |

| Daprodustat | 1.75-2.75 | ~14 | CYP2C8, CYP3A4 | [7] |

| Vadadustat | ~4 | ~9 | UGTs | [5] |

| Molidustat | ~2 | ~6-10 | UGTs | [5] |

Tmax: Time to maximum plasma concentration; t1/2: Elimination half-life; CYP: Cytochrome P450; UGT: UDP-glucuronosyltransferase.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of PHD2 inhibitors.

In Vitro PHD2 Inhibition Assay (AlphaScreen)

This high-throughput assay measures the hydroxylation of a biotinylated HIF-1α peptide by recombinant PHD2.

Materials:

-

Recombinant human PHD2 enzyme

-

Biotinylated HIF-1α peptide substrate (e.g., corresponding to the C-terminal oxygen-dependent degradation domain, CODD)

-

Fe(II) sulfate

-

2-oxoglutarate (2-OG)

-

Ascorbic acid

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA)

-

Streptavidin-coated Donor beads

-

Anti-hydroxyprolyl HIF-1α antibody

-

Protein A-coated Acceptor beads

-

384-well microplates

-

PHD2 inhibitor compounds

Protocol:

-

Prepare a serial dilution of the PHD2 inhibitor compounds in DMSO and then dilute in assay buffer.

-

In a 384-well plate, add the diluted inhibitor or vehicle control (DMSO).

-

Add a solution containing recombinant PHD2, Fe(II) sulfate, and ascorbic acid to each well.

-

Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a solution containing the biotinylated HIF-1α peptide and 2-OG.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding a solution containing EDTA.

-

Add a mixture of Streptavidin-coated Donor beads and anti-hydroxyprolyl HIF-1α antibody.

-

Incubate for 60 minutes at room temperature in the dark.

-

Add Protein A-coated Acceptor beads.

-

Incubate for another 60-90 minutes at room temperature in the dark.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

The signal is inversely proportional to the degree of inhibition. Calculate IC50 values by fitting the data to a dose-response curve.[1][8][9]

HIF-1α Stabilization Assay (Western Blot)

This assay assesses the ability of a PHD2 inhibitor to increase the levels of HIF-1α protein in cultured cells.

Materials:

-

Human cell line (e.g., HeLa, Hep3B, or U2OS)

-

Cell culture medium and supplements

-

PHD2 inhibitor compounds

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-HIF-1α and anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the PHD2 inhibitor or vehicle control (DMSO) for a specified time (e.g., 4-8 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Scrape the cells and collect the lysates. Centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

-

Quantify the band intensities to determine the relative increase in HIF-1α levels.[10][11][12]

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for PHD2 inhibitor characterization and the logical relationship of the core mechanism.

Experimental Workflow for PHD2 Inhibitor Characterization

Caption: A typical experimental workflow for PHD2 inhibitor drug discovery.

Logical Relationship of PHD2 Inhibition

Caption: Logical flow of the consequences of PHD2 inhibition.

References

- 1. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Clinical Pharmacokinetics and Pharmacodynamics of Roxadustat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of Hypoxia-inducible Factor-targeting Prolyl Hydroxylase Domain-containing Protein 2 (PHD2) Enhances Matrix Synthesis by Human Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Discovery and Development of PHD2 Inhibitors: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Prolyl Hydroxylase Domain 2 (PHD2) has emerged as a critical therapeutic target for conditions characterized by hypoxia, most notably anemia associated with chronic kidney disease. Inhibition of PHD2 stabilizes Hypoxia-Inducible Factor-alpha (HIF-α), a master regulator of the body's response to low oxygen, leading to the production of erythropoietin (EPO) and subsequent red blood cell formation. This technical guide provides a comprehensive overview of the discovery and development of PHD2 inhibitors, using N-(5-(4-cyanophenyl)-3-hydroxypicolinoyl)glycine (a compound also referred to as PHD2-IN-3) and its analogs as illustrative examples.

Mechanism of Action: The PHD2-HIF-1α Signaling Pathway

Under normal oxygen conditions (normoxia), PHD2 utilizes molecular oxygen to hydroxylate specific proline residues on HIF-1α. This post-translational modification is a critical signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-1α for rapid proteasomal degradation, keeping its levels low.[1][2]

In hypoxic conditions, the oxygen-dependent activity of PHD2 is diminished.[2] This leads to the stabilization of HIF-1α, allowing it to translocate to the nucleus and heterodimerize with HIF-1β. This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, initiating their transcription.[3] Key target genes include those involved in erythropoiesis (e.g., EPO), angiogenesis (e.g., VEGF), and glucose metabolism.[3]

PHD2 inhibitors are designed to mimic the hypoxic state by binding to the active site of PHD2, thereby preventing the hydroxylation and subsequent degradation of HIF-1α even in the presence of normal oxygen levels.[4] This leads to the therapeutic activation of the HIF signaling pathway.

Quantitative Data for a Representative PHD2 Inhibitor

The following tables summarize key in vitro, in vivo, and pharmacokinetic data for a representative clinical-stage PHD2 inhibitor, (5-(3-(4-Chlorophenoxy)prop-1-yn-1-yl)-3-hydroxypicolinoyl)glycine.

| Parameter | Value | Assay |

| IC50 (PHD2) | 64.2 nM | Fluorescence Polarization |

| Table 1: In Vitro Potency |

| Animal Model | Dose | Effect |

| Cisplatin-induced anemia mouse model | 25 mg/kg (oral) | Alleviation of anemia, elevation of erythropoietin (EPO) |

| Table 2: In Vivo Efficacy |

| Species | Oral Bioavailability (F%) |

| Rat | 55.7% |

| Dog | 54.0% |

| Table 3: Pharmacokinetic Parameters |

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of PHD2 inhibitors are provided below.

PHD2 Inhibition Assay (Fluorescence Polarization)

This assay quantitatively measures the inhibition of PHD2 activity.

References

- 1. HIF prolyl-hydroxylase 2 is the key oxygen sensor setting low steady-state levels of HIF-1α in normoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of the prolyl hydroxylase domain protein 2 (phd2/egln-1) gene: identification of a functional hypoxia-responsive element - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PHD2: from hypoxia regulation to disease progression - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PHD2-IN-3 in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

PHD2-IN-3 is a small molecule inhibitor of Prolyl Hydroxylase Domain 2 (PHD2), a key enzyme in the cellular oxygen sensing pathway. Under normoxic conditions, PHD2 hydroxylates the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), targeting it for proteasomal degradation. By inhibiting PHD2, this compound prevents the degradation of HIF-1α, leading to its accumulation and the subsequent activation of hypoxia-responsive genes. This mimetic of a hypoxic state has potential therapeutic applications in conditions such as anemia, where the upregulation of erythropoietin (EPO), a HIF-1α target gene, is beneficial.

These application notes provide detailed protocols for the use of this compound in in vitro cell culture systems to study its effects on HIF-1α stabilization and the expression of its downstream target genes.

Data Presentation

The following table summarizes the key in vitro activity of this compound and related PHD2 inhibitors.

| Compound | Target | IC50 (nM) | Cell-Based Assay | Observed Effect |

| This compound | PHD2 | Data not available | HIF-1α Stabilization | Expected to stabilize HIF-1α |

| PHD2-IN-1 | PHD2 | 22.53 | HIF-α Stabilization (Hep3B cells) | Stabilizes HIF-α and increases EPO gene expression[1] |

| IOX2 | PHD2 | 21 | HIF-1α Stabilization (various cell lines) | Induces HIF-α |

| Molidustat | PHD1, PHD2, PHD3 | 480, 280, 450 | HIF Stabilization | Potent HIF stabilizer |

| Vadadustat | HIF-PH | - | EPO release (Hep3B cells) | EC50 of 5.7 µM for EPO release |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and the general experimental workflow for its in vitro application.

Caption: Mechanism of action of this compound.

Caption: General experimental workflow for in vitro studies.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Based on the molecular weight of this compound, calculate the mass required to prepare a 10 mM stock solution.

-

Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a final concentration of 10 mM.

-

Vortex thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Note on Solubility: While this compound is generally soluble in DMSO, precipitation may occur when diluted into aqueous culture media. It is recommended to prepare working solutions by diluting the DMSO stock directly into the pre-warmed cell culture medium and mixing immediately. The final DMSO concentration in the culture medium should be kept below 0.5% to minimize cytotoxicity.

Cell Culture and Treatment

Recommended Cell Line:

-

Hep3B (Human hepatocellular carcinoma): This cell line is known to produce erythropoietin in response to hypoxia or hypoxic mimetics.

Materials:

-

Hep3B cells

-

Complete culture medium (e.g., Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Non-Essential Amino Acids)

-

6-well or 96-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

Vehicle control (DMSO)

Protocol:

-

Culture Hep3B cells in a T-75 flask until they reach 70-80% confluency.

-

Trypsinize the cells and perform a cell count.

-

Seed the cells into appropriate culture plates at the desired density.

-

For Western Blotting (6-well plate): Seed approximately 2 x 10^5 cells per well.

-

For qPCR (6-well plate): Seed approximately 2 x 10^5 cells per well.

-

For dose-response studies (96-well plate): Seed approximately 1 x 10^4 cells per well.

-

-

Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

-

Prepare working solutions of this compound by diluting the 10 mM stock solution into pre-warmed complete culture medium to achieve the desired final concentrations (e.g., a range of 0, 1, 5, 10, 25, 50 µM). Prepare a vehicle control with the same final concentration of DMSO.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 12 to 24 hours).

Western Blotting for HIF-1α Stabilization

Materials:

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: anti-HIF-1α

-

Primary antibody: anti-β-actin (as a loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

After treatment, place the 6-well plate on ice and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

-

Transfer the cell lysates to pre-chilled microcentrifuge tubes and incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.

-

Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

Quantitative PCR (qPCR) for EPO and VEGFA Gene Expression

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

qPCR primers for human EPO, VEGFA, and a housekeeping gene (e.g., GAPDH or ACTB)

-

qPCR instrument

Primer Sequences:

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |

| EPO | TBD | TBD |

| VEGFA | AGGGCAGAATCATCACGAAGT | AGGGTCTCGATTGGATGGCA |

| GAPDH | GAAGGTGAAGGTCGGAGTC | GAAGATGGTGATGGGATTTC |

Note: Specific, validated primer sequences for human EPO can be obtained from literature or commercial suppliers. The provided VEGFA and GAPDH primers are examples and should be validated for your experimental setup.

Protocol:

-

After treatment, wash the cells in the 6-well plate with PBS and lyse the cells directly in the well using the lysis buffer from the RNA extraction kit.

-

Isolate total RNA according to the manufacturer's protocol.

-

Assess the quantity and quality of the extracted RNA.

-

Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a cDNA synthesis kit.

-

Set up the qPCR reactions in a 96-well qPCR plate by mixing the cDNA template, forward and reverse primers for the target gene (EPO or VEGFA) and the housekeeping gene, and SYBR Green Master Mix.

-

Run the qPCR plate on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle-treated control.

Expected Outcomes

Treatment of cells with an effective concentration of this compound is expected to result in:

-

A dose-dependent increase in the protein levels of HIF-1α as visualized by Western blotting.

-

A significant upregulation of the mRNA expression of HIF-1α target genes, such as EPO and VEGFA, as measured by qPCR.

These results would confirm the in vitro activity of this compound as a stabilizer of HIF-1α and an inducer of the hypoxic response pathway.

References

Application Notes and Protocols for Determining the Effective Concentration of PHD2 Inhibitors in Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prolyl hydroxylase domain 2 (PHD2) is a key enzyme in the cellular oxygen sensing pathway. Under normoxic conditions, PHD2 hydroxylates the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), leading to its ubiquitination and subsequent proteasomal degradation. Inhibition of PHD2 mimics a hypoxic state by stabilizing HIF-1α, which can then translocate to the nucleus and activate the transcription of various genes involved in processes such as erythropoiesis and angiogenesis. This mechanism makes PHD2 an attractive therapeutic target for conditions like anemia and ischemic diseases.[1][2]

These application notes provide a comprehensive guide for determining the effective concentration of PHD2 inhibitors, using PHD2-IN-3 as a representative compound, in a cellular context. The protocols outlined below describe methods to assess the primary downstream effect of PHD2 inhibition – the stabilization of HIF-1α – and the subsequent activation of the HIF-1 signaling pathway.

Mechanism of Action of PHD2 Inhibitors

PHD2 inhibitors function by blocking the catalytic activity of the PHD2 enzyme.[1] This inhibition prevents the hydroxylation of specific proline residues on the HIF-1α subunit.[1] In the absence of hydroxylation, the von Hippel-Lindau (VHL) protein cannot recognize and bind to HIF-1α, thus preventing its degradation.[3] The stabilized HIF-1α accumulates in the cytoplasm and translocates to the nucleus, where it dimerizes with HIF-1β and initiates the transcription of target genes.

Diagram of the PHD2-HIF-1α Signaling Pathway

Caption: PHD2 signaling pathway under normoxia and with a PHD2 inhibitor.

Quantitative Data for Representative PHD2 Inhibitors

| Inhibitor | Assay Type | Cell Line | IC50 / EC50 | Reference |

| IOX2 | Enzymatic Assay | N/A | 22 nM (IC50) | --INVALID-LINK-- |

| Vadadustat | Enzymatic Assay | N/A | 29 nM (IC50) | Not publicly available |

| Molidustat | Enzymatic Assay | N/A | 280 nM (IC50) | Not publicly available |

| Unnamed Cpd. | HIF-α Stabilization | Caco-2 | 0-2500 nM (EC50) | Not publicly available |

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Experimental Protocols

The following protocols are designed to determine the effective concentration of a PHD2 inhibitor by measuring its impact on HIF-1α stabilization and transcriptional activity.

Cell Culture and Treatment

-

Cell Line Selection: A variety of cell lines can be used, such as HeLa, HEK293, or U2OS. The choice will depend on the specific research question and endogenous expression levels of PHD2 and HIF-1α.

-

Culture Conditions: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Inhibitor Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations for the experiment (e.g., 0.1, 1, 10, 100, 1000 nM).

-

Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for reporter assays). Once the cells reach 70-80% confluency, replace the medium with fresh medium containing the different concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for a suitable duration to observe HIF-1α stabilization. A time-course experiment (e.g., 2, 4, 8, 24 hours) is recommended to determine the optimal treatment time.

Experimental Workflow Diagram

Caption: General workflow for determining the effective concentration of this compound.

Western Blot for HIF-1α Stabilization

This method directly measures the accumulation of HIF-1α protein.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis: Quantify the band intensities using densitometry software. Normalize the HIF-1α signal to a loading control (e.g., β-actin or GAPDH). The effective concentration can be determined as the concentration at which a significant increase in HIF-1α is observed.

Hypoxia Response Element (HRE) Luciferase Reporter Assay

This assay measures the transcriptional activity of the HIF-1 complex.

-

Transfection: Co-transfect the cells with a luciferase reporter plasmid containing HRE sequences and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound as described in section 4.1.

-

Lysis and Luciferase Assay: After the desired incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.

Data Interpretation and Troubleshooting

-

Effective Concentration Range: The effective concentration will be the range in which a dose-dependent increase in HIF-1α stabilization and HRE reporter activity is observed.

-

EC50 Value: The EC50 from the HRE reporter assay provides a quantitative measure of the inhibitor's potency in a cellular context.

-

Troubleshooting:

-

No HIF-1α signal: Ensure that the cell line expresses sufficient levels of HIF-1α. Check the antibody quality and lysis buffer composition. The half-life of HIF-1α is very short, so rapid processing of samples is crucial.

-

High background in reporter assay: Optimize the amount of plasmid DNA used for transfection. Ensure that the vehicle control does not affect luciferase activity.

-

Variability between experiments: Maintain consistent cell passage numbers, seeding densities, and treatment times.

-

By following these protocols, researchers can effectively determine the cellular potency of PHD2 inhibitors like this compound and advance their research in the development of novel therapeutics targeting the HIF pathway.

References

Application Notes and Protocols for PHD2-IN-3 in a Murine Model

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Prolyl hydroxylase domain 2 (PHD2) is a critical oxygen sensor that regulates the stability of hypoxia-inducible factor-alpha (HIF-α) subunits. Under normoxic conditions, PHD2 hydroxylates specific proline residues on HIF-α, targeting it for proteasomal degradation. Inhibition of PHD2 stabilizes HIF-α, leading to the transcriptional activation of a wide array of genes involved in erythropoiesis, angiogenesis, and cellular metabolism. This pathway has emerged as a promising therapeutic target for conditions such as anemia of chronic kidney disease and ischemic disorders.[1][2][3] PHD2-IN-3 is a potent and selective small molecule inhibitor of PHD2 designed for in vivo studies in murine models. These application notes provide detailed protocols for its use in a mouse model of renal ischemia-reperfusion injury, a common application for evaluating the efficacy of PHD2 inhibitors.[4]

Data Presentation

Table 1: In Vivo Dosage and Administration of PHD2 Inhibitors in Mice

| Compound | Mouse Model | Dosage | Route of Administration | Dosing Schedule | Reference |

| L-mimosine | Renal Ischemia-Reperfusion | 50 mg/kg | Intraperitoneal (i.p.) | Single dose 6 hours before surgery | [4] |

| Unnamed PHD inhibitor | Endotoxin Shock | Not specified | Oral | Not specified | [5] |

| Compound 2 | Anemia | Not specified | Not specified | Not specified | [1] |

Table 2: Pharmacodynamic Markers for PHD2 Inhibition in Mice

| Marker | Tissue/Fluid | Expected Change | Method of Analysis |

| HIF-1α protein | Kidney, Liver, Heart | Increase | Western Blot, Immunohistochemistry |

| HIF-2α protein | Kidney, Liver | Increase | Western Blot, Immunohistochemistry |

| Erythropoietin (EPO) | Plasma/Serum | Increase | ELISA |

| VEGF | Plasma/Serum, Tissue | Increase | ELISA, Western Blot |

| PHD3 mRNA | Kidney, Liver | Increase (as a HIF target gene) | qRT-PCR |

| Serum Creatinine | Serum | Decrease (in renal injury model) | Biochemical Assay |

Signaling Pathway

The primary mechanism of action for this compound is the inhibition of the PHD2 enzyme, which prevents the hydroxylation and subsequent degradation of HIF-1α. This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, heterodimerizes with HIF-1β (ARNT), and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation results in the upregulation of proteins involved in adaptation to hypoxia, such as erythropoietin (EPO) and vascular endothelial growth factor (VEGF).

References

- 1. Discovery of prolyl hydroxylase 2 inhibitors with new chemical scaffolds as in vivo active erythropoietin inducers through a combined virtual screening strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Time-dependent inhibition of PHD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Somatic inactivation of the PHD2 prolyl hydroxylase causes polycythemia and congestive heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prolyl hydroxylase 2 (PHD2) inhibition protects human renal epithelial cells and mice kidney from hypoxia injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of the oxygen sensor PHD2 in the liver improves survival in lactic acidosis by activating the Cori cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Administering PHD2-IN-3 to Animal Models of Anemia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prolyl hydroxylase domain 2 (PHD2) is a critical enzyme in the cellular oxygen-sensing pathway. It plays a key role in regulating the stability of hypoxia-inducible factors (HIFs). Under normoxic conditions, PHD2 hydroxylates HIF-α subunits, targeting them for proteasomal degradation. Inhibition of PHD2 mimics a hypoxic state, leading to the stabilization of HIF-α, particularly HIF-2α.[1][2] This stabilization promotes the transcription of genes involved in erythropoiesis, most notably erythropoietin (EPO).[2] Consequently, PHD2 inhibitors are a promising therapeutic class for the treatment of anemia, particularly in the context of chronic kidney disease (CKD) where endogenous EPO production is impaired.

PHD2-IN-3 is a small molecule inhibitor of PHD2 that has been identified as a tool compound for the study of anemia.[3][4][5] While detailed in vivo studies on this compound are limited, its mechanism of action is expected to be consistent with other well-characterized PHD2 inhibitors such as roxadustat and vadadustat. These notes provide a comprehensive overview of the principles and a representative protocol for the administration of this compound to animal models of anemia.

Mechanism of Action: PHD2 Inhibition for Anemia Treatment

The primary mechanism by which PHD2 inhibitors ameliorate anemia is through the stabilization of HIF-2α, which in turn upregulates the expression of EPO.[2] Beyond stimulating EPO production, HIF stabilization also improves iron metabolism by downregulating hepcidin, a key regulator of iron absorption and recycling. This dual action of enhancing both EPO production and iron availability for hemoglobin synthesis makes PHD2 inhibition an effective strategy for promoting erythropoiesis.

Animal Models of Anemia

Several animal models can be utilized to study the efficacy of this compound in treating anemia. A commonly used and well-characterized model is adenine-induced chronic kidney disease (CKD) with associated anemia in rodents.

Adenine-Induced CKD and Anemia Model

Oral administration of adenine to mice or rats leads to the development of tubulointerstitial nephritis, fibrosis, and renal dysfunction, closely mimicking human CKD.[6][7] The resulting decline in renal function impairs endogenous EPO production, leading to anemia.

Protocol for Induction of Anemia in Mice:

-

Animals: 6-week-old male C57BL/6 mice.

-

Adenine Administration: Administer adenine at a dose of 50 mg/kg body weight daily for 28 days via oral gavage.[6][7]

-

Monitoring: Monitor body weight daily. Assess renal function (serum creatinine and BUN) and anemia parameters (hematocrit, hemoglobin, and plasma EPO levels) at baseline and at the end of the 28-day induction period.[6]

Experimental Protocol for Administering this compound

The following is a representative protocol for evaluating the efficacy of this compound in an adenine-induced anemia mouse model. This protocol is based on established methodologies for other oral PHD2 inhibitors, such as roxadustat.[8][9]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Small-molecule inhibitors of HIF-PHD2: a valid strategy to renal anemia treatment in clinical therapy - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. HIF/HIF Prolyl-Hydroxylase | Inhibitors | MedChemExpress [medchemexpress.eu]

- 6. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. Nonclinical Characterization of the Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor Roxadustat, a Novel Treatment of Anemia of Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

PHD2-IN-3 solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

PHD2-IN-3 is a potent inhibitor of Prolyl Hydroxylase Domain 2 (PHD2), a key enzyme in the hypoxia-inducible factor (HIF) signaling pathway. By inhibiting PHD2, this compound stabilizes HIF-1α, leading to the activation of downstream genes involved in erythropoiesis, angiogenesis, and cellular adaptation to hypoxia. This makes this compound a valuable research tool for studying the physiological and pathological roles of the HIF pathway and a potential therapeutic agent for conditions such as anemia of chronic kidney disease.

These application notes provide detailed information on the solubility, preparation, and experimental use of this compound for both in vitro and in vivo studies.

Data Presentation

Physicochemical Properties and Solubility

Quantitative data for this compound and the structurally similar compound N-(4-Cyanophenyl)glycine are summarized below. Due to the limited availability of public data for this compound, information from a closely related molecule is provided as a reference for solubility.

| Property | This compound | N-(4-Cyanophenyl)glycine (for reference) |

| Molecular Formula | C₁₅H₁₁N₃O₄ | C₉H₈N₂O₂ |

| Molecular Weight | 297.27 | 176.17 |

| Appearance | Solid | White to off-white solid |

| Solubility in DMSO | Not explicitly stated, but expected to be high based on related compounds. | 100 mg/mL (567.60 mM); requires sonication.[1] |

| Storage of Powder | Store at -20°C for up to 3 years. | Store at -20°C for 3 years, or at 4°C for 2 years.[1] |

| Storage of Stock Solution (in DMSO) | Store at -80°C for up to 6 months, or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[2] | Store at -80°C for 6 months, or at -20°C for 1 month.[1] |

Signaling Pathway

Experimental Protocols

Preparation of Stock Solutions

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

Protocol:

-

Based on the solubility of the related compound N-(4-Cyanophenyl)glycine, a high concentration stock solution of this compound can be prepared in DMSO.[1] It is recommended to start with a concentration of 10-50 mM.

-

Weigh the desired amount of this compound powder in a sterile tube.

-

Add the calculated volume of anhydrous DMSO to achieve the target concentration.

-

To aid dissolution, vortex the solution and sonicate in a water bath until the solid is completely dissolved.[1]

-

Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

In Vitro Experiment: Cell-Based HIF-1α Stabilization Assay

This protocol describes how to assess the ability of this compound to stabilize HIF-1α in cultured cells using Western blotting.

Materials:

-

Cell line known to express HIF-1α (e.g., HeLa, U2OS, Hep3B)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Primary antibody against HIF-1α

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence substrate

-

Protein quantification assay (e.g., BCA)

Protocol Workflow:

Detailed Steps:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow cells to attach overnight.

-

Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. The final concentration of DMSO in the culture medium should be kept below 0.5% to avoid cytotoxicity.[2] Include a vehicle control (medium with the same concentration of DMSO).

-

Incubation: Remove the old medium from the cells and add the medium containing this compound or vehicle control. Incubate the cells for a suitable period to allow for HIF-1α accumulation (e.g., 6 hours).[3]

-

Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

-